Saffron oil

Description

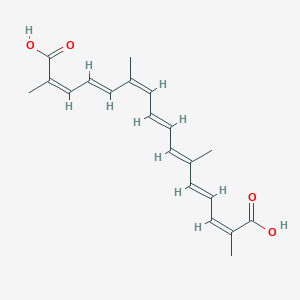

Structure

2D Structure

Properties

IUPAC Name |

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANKHBYNKQNAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865402 | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8022-19-3, 873378-86-0 | |

| Record name | Oils, saffron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFFRON OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Saffron Gold: A Technical Guide to the Chemical Composition of Saffron Oil for Researchers and Drug Development Professionals

Introduction: Saffron (Crocus sativus L.), the most expensive spice in the world, has been revered for centuries not only for its distinct color, flavor, and aroma but also for its medicinal properties. The therapeutic potential of saffron is primarily attributed to the complex tapestry of bioactive compounds present in its essential oil. This technical guide provides an in-depth analysis of the chemical composition of saffron oil, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document outlines the key chemical constituents, detailed experimental protocols for their analysis, and insights into the signaling pathways they modulate.

Chemical Composition of this compound

This compound is a rich source of volatile and non-volatile compounds. The unique sensory and medicinal properties of saffron are due to a synergistic interplay between these molecules. The primary bioactive compounds can be broadly categorized into carotenoids, monoterpene aldehydes, and their glycosides.

1.1. Volatile Compounds:

The characteristic aroma of saffron is primarily attributed to its volatile constituents, with safranal (B46814) being the most significant contributor, comprising up to 70% of the volatile fraction.[1][2] Other important volatile compounds include various terpenes, ketones, and aldehydes. The table below summarizes the major volatile components identified in this compound through Gas Chromatography-Mass Spectrometry (GC-MS).

| Compound Class | Compound Name | Typical Percentage Range (%) | Reference |

| Monoterpene Aldehydes | Safranal | 40 - 70 | [2][3] |

| Ketones | Isophorone | 5 - 15 | [3] |

| 4-Ketoisophorone | 2 - 6 | [3] | |

| 2,2,6-trimethyl-1,4-cyclohexanedione | 1 - 4 | [3] | |

| Terpenes | α-Pinene | 0.1 - 1.0 | [4] |

| β-Pinene | 0.1 - 0.8 | [4] | |

| 1,8-Cineole (Eucalyptol) | 0.2 - 1.3 | [4] |

1.2. Non-Volatile Compounds:

The vibrant color and bitter taste of saffron are due to its non-volatile components, primarily carotenoid derivatives. Crocins are a series of water-soluble carotenoid esters responsible for the characteristic golden-yellow hue of saffron.[1] Picrocrocin , a monoterpene glycoside, is the main compound responsible for saffron's bitter taste and is a precursor to safranal.[1][5] High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of these compounds.

| Compound Class | Compound Name | Typical Percentage Range (% of dry weight) | Reference |

| Carotenoid Esters | Crocins (e.g., trans-crocin-4) | 18 - 37 | |

| Monoterpene Glycosides | Picrocrocin | 4.2 - 28 | |

| Carotenoids | Crocetin | Variable | [6] |

| Zeaxanthin | Trace | [3] | |

| Lycopene | Trace | [3] | |

| α- and β-Carotenes | Trace | [3] |

Experimental Protocols for Chemical Analysis

Accurate and reproducible analysis of this compound's chemical composition is crucial for quality control, authentication, and research purposes. The following sections detail the standard methodologies for the extraction and analysis of both volatile and non-volatile compounds.

2.1. Extraction of this compound (Essential Oil):

Hydrodistillation is the most common method for extracting the essential oil from saffron stigmas.

Protocol: Hydrodistillation

-

Sample Preparation: Weigh approximately 20 g of dried saffron stigmas. If necessary, lightly grind the stigmas to increase the surface area.

-

Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus. Place the saffron stigmas into a round-bottom flask and add distilled water until the stigmas are fully submerged.

-

Distillation: Gently heat the flask to boiling. The steam and volatilized oil will rise and pass into the condenser.

-

Collection: The condensed mixture of water and oil is collected in the separator of the Clevenger apparatus. The oil, being less dense, will form a layer on top of the water.

-

Duration: Continue the distillation for 3-4 hours to ensure complete extraction of the volatile compounds.

-

Oil Separation and Drying: Carefully separate the oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

2.2. Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the extracted saffron essential oil in a suitable solvent (e.g., hexane (B92381) or a methanol (B129727)/ethyl acetate (B1210297) mixture) at a ratio of 1:100 (v/v).

-

GC-MS System: An Agilent 7890A GC system coupled with a 5975C mass selective detector or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 3 minutes.

-

Ramp to 210°C at a rate of 4°C/min, hold for 15 minutes.

-

Ramp to 300°C at a rate of 10°C/min, hold for 15 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Compound Identification: Identification of the volatile constituents is performed by comparing their mass spectra with the data from the NIST library and by comparing their retention indices with those of authentic standards.

2.3. Analysis of Non-Volatile Compounds by High-Performance Liquid Chromatography (HPLC):

HPLC with a Diode-Array Detector (DAD) is the preferred method for the quantitative analysis of crocins and picrocrocin.

Protocol: HPLC-DAD Analysis

-

Sample Preparation:

-

Accurately weigh 50 mg of powdered saffron stigmas.

-

Extract with 50 mL of methanol:water (50:50, v/v) in an ultrasonic bath for 30 minutes in the dark.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

HPLC System: A Shimadzu or Agilent HPLC system equipped with a DAD detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection Wavelengths:

-

Quantification: Quantification is performed using calibration curves of authentic standards.

Signaling Pathways Modulated by Saffron Bioactives

The therapeutic effects of saffron's key constituents, such as crocin (B39872) and safranal, are attributed to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

3.1. Antioxidant and Anti-inflammatory Pathways:

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Crocin and safranal have been shown to exert potent antioxidant and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1][8]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines. Crocin and safranal can inhibit the activation of NF-κB, thereby reducing the inflammatory response.[1]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is associated with various diseases. Safranal has been shown to modulate the MAPK pathway, contributing to its neuroprotective effects.[3]

3.2. Neuroprotective Pathways:

Saffron and its constituents have shown promise in the context of neurodegenerative diseases. Their neuroprotective effects are mediated, in part, through the activation of pro-survival signaling pathways like the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Crocin has been demonstrated to activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[9]

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical workflow from saffron stigma to the comprehensive chemical analysis of its oil.

Conclusion

This technical guide provides a comprehensive overview of the chemical composition of this compound, detailing the major volatile and non-volatile constituents. The provided experimental protocols for GC-MS and HPLC analysis offer a standardized approach for researchers and quality control professionals. Furthermore, the elucidation of the key signaling pathways modulated by saffron's bioactive compounds, namely the NF-κB, MAPK, and PI3K/Akt pathways, offers valuable insights for drug development professionals exploring the therapeutic potential of this ancient spice. The presented information underscores the importance of a multi-faceted analytical approach to fully characterize the complex chemistry of this compound and to harness its potential for human health.

References

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. Active constituents of saffron (Crocus sativus L.) and their prospects in treating neurodegenerative diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Bioactive compounds in Crocus sativus essential oil

An In-depth Technical Guide on the Bioactive Compounds in Crocus sativus Essential Oil for Researchers, Scientists, and Drug Development Professionals.

Introduction

Crocus sativus L., commonly known as saffron, is a perennial stemless herb of the Iridaceae family and is renowned for its precious stigmas, which constitute the most expensive spice in the world.[1][2] Beyond its culinary uses as a coloring and flavoring agent, saffron has been employed for centuries in traditional medicine for a wide range of ailments.[1][3] The therapeutic properties of saffron are attributed to a complex array of bioactive compounds present in its essential oil. This technical guide provides a comprehensive overview of these compounds, their quantitative analysis, the experimental protocols for their study, and their mechanisms of action through various signaling pathways. The primary bioactive constituents responsible for saffron's characteristic color, taste, and aroma are crocin (B39872), picrocrocin (B1677794), and safranal (B46814), respectively.[1][2][4]

Bioactive Compounds in Crocus sativus Essential Oil

The essential oil of Crocus sativus is a complex mixture of volatile and non-volatile compounds. Over 150 chemical constituents have been identified, with significant variations in composition based on geographical origin, cultivation practices, and processing methods.[2][5][6] The essential oil yield from saffron stigmas typically ranges from 0.4% to 1.3%.[6][7]

The principal bioactive compounds can be categorized as follows:

-

Apocarotenoids: These are the most significant and well-studied compounds in saffron.

-

Crocins: A series of hydrophilic carotenoid esters of crocetin, responsible for the characteristic golden-yellow color of saffron.[5][8] α-crocin (trans-crocetin di-(β-D-gentiobiosyl) ester) is the most abundant.[5][8]

-

Picrocrocin: A monoterpene glycoside that is the primary contributor to saffron's bitter taste.[5][6][8][9] It can constitute up to 4% of dry saffron.[8]

-

Safranal: The main volatile component responsible for the distinct aroma of saffron.[4][9] It is not present in fresh stigmas but is formed from picrocrocin during the drying and storage process through enzymatic or thermal degradation.[8][9] Safranal can represent 30% to 70% of the essential oil.[5]

-

-

Other Volatile Compounds: Besides safranal, the essential oil contains numerous other aromatic compounds, including ketones, aldehydes, and terpenes. Some of the major volatile constituents identified are isophorone, 2,2,6-trimethyl-1,4-cyclohexanedione, 4-ketoisophorone, and 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde.[5]

-

Non-volatile Compounds: These include flavonoids (such as kaempferol (B1673270) and its glycosides), vitamins (riboflavin and thiamine), amino acids, proteins, starch, and minerals.[1]

Quantitative Analysis of Bioactive Compounds

The following table summarizes the quantitative data of the major bioactive compounds found in Crocus sativus essential oil, as reported in various studies. The percentages can vary significantly depending on the extraction and analysis methods, as well as the origin and quality of the saffron.

| Compound Class | Compound Name | Percentage Range (%) | Reference |

| Oxygenated Monoterpenes | Safranal | 6.39 - 81.82 | [5][10][11] |

| Phorone | 1.36 - 12.90 | [10][11] | |

| (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol | 11.65 | [11] | |

| Dihydro-β-ionone | 8.62 | [11] | |

| trans-β-ionone | 4.81 | [11] | |

| 4-Keto-isophorone | 0.61 - 4.72 | [10][11] | |

| β-Isophorone | 0.04 - 1.32 | [10] | |

| α-Isophorone | 0.14 - 0.82 | [10] | |

| 2,2,6-Trimethyl-1,4-cyclohexanedione | 0.60 | ||

| Esters | Isopropyl palmitate | 9.68 | [11] |

| Oxygenated Diterpenes | 1-Eicosanol | 4.55 | [11] |

| Carboxylic Acids | 2-Methyl butyric acid | 0.21 - 0.47 | [10] |

| 3-Methyl butyric acid | 0.13 - 0.62 | [10] | |

| Hexanoic acid | 0.12 - 0.18 | [10] | |

| Linoleic acid | 4.13 - 8.12 | [10] | |

| Alcohols | Linalool | 0.12 - 5.36 | [10] |

| Aldehydes | Nonanal | 0.16 - 0.24 | [10] |

Experimental Protocols

Extraction of Crocus sativus Essential Oil

1. Hydrodistillation

This is a common method for extracting essential oils from plant materials.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

A known quantity of dried saffron stigmas (e.g., 20 g) is placed in a round-bottom flask.[11]

-

Distilled water is added to the flask (e.g., 200 mL).[11]

-

The mixture is boiled for a specified duration (e.g., 3 hours).[11]

-

The steam and volatile compounds are condensed, and the essential oil is collected in a graduated tube.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed vial at a low temperature (e.g., 4°C) in the dark.[11]

-

2. Steam Distillation

A variation of hydrodistillation where steam is passed through the plant material.

-

Procedure:

3. Solvent Extraction

This method is used to extract both volatile and non-volatile compounds.

-

Solvents: Ethanol, methanol, ethyl acetate, etc.

-

Procedure (Soxhlet Extraction):

-

A known amount of powdered saffron stigmas is placed in a thimble in a Soxhlet extractor.

-

The chosen solvent is heated in a flask, and its vapor rises into the condenser.

-

The condensed solvent drips into the thimble, extracting the soluble compounds.

-

When the solvent level in the thimble reaches a certain point, it is siphoned back into the flask.

-

This process is repeated for several cycles until the extraction is complete.

-

The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Analysis of Bioactive Compounds

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard technique for identifying and quantifying the volatile components of essential oils.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for essential oil analysis (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Procedure:

-

A small amount of the essential oil is diluted in a suitable solvent (e.g., hexane).

-

A specific volume (e.g., 1 µL) of the diluted sample is injected into the GC.

-

The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points.

-

As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum is a unique fingerprint for each compound, which can be compared to a library (e.g., NIST, Wiley) for identification.

-

The relative percentage of each compound is calculated from the peak area in the chromatogram.

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the analysis of non-volatile compounds like crocins and picrocrocin.

-

Instrumentation: An HPLC system with a suitable detector (e.g., Diode Array Detector - DAD).

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile).

-

Procedure:

-

A saffron extract is prepared and filtered.

-

A specific volume of the sample is injected into the HPLC system.

-

The compounds are separated based on their affinity for the stationary and mobile phases.

-

The detector measures the absorbance of the eluting compounds at specific wavelengths (e.g., ~440 nm for crocins, ~250 nm for picrocrocin).

-

Quantification is achieved by comparing the peak areas to those of known standards.

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Crocus sativus essential oil exert their pharmacological effects by modulating various cellular signaling pathways.

Neuroprotective Effects (Crocin and Safranal)

Crocin and safranal have demonstrated significant neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14]

-

PI3K/Akt/mTOR Pathway: Crocin can activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[13][15] This activation inhibits autophagy and reduces oxidative stress, thereby protecting neurons from damage.[15]

Caption: Crocin-mediated activation of the PI3K/Akt/mTOR pathway leading to neuroprotection.

-

Nrf2 Signaling Pathway: Saffron and its constituents, including crocin and safranal, can induce the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17][18] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. This pathway plays a crucial role in protecting against oxidative stress and inflammation.[16][17]

Caption: Induction of the Nrf2 signaling pathway by saffron constituents.

Anticancer Effects (Crocin and Picrocrocin)

-

STAT3 Signaling Pathway: Crocin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in colon cancer cells.[19] This inhibition leads to reduced cell proliferation and increased apoptosis.[19]

Caption: Crocin-mediated inhibition of the STAT3 signaling pathway in cancer cells.

-

JAK/STAT5 Signaling Pathway: Picrocrocin has been found to inhibit the Janus kinase (JAK)/STAT5 signaling pathway in human malignant melanoma cells, leading to growth inhibition through apoptosis and cell cycle arrest.[20]

Caption: Picrocrocin's inhibitory effect on the JAK/STAT5 signaling pathway.

Experimental Workflow for Bioactive Compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of bioactive compounds from Crocus sativus.

Caption: General experimental workflow for the analysis of bioactive compounds in Crocus sativus.

Conclusion

The essential oil of Crocus sativus is a rich source of bioactive compounds with significant therapeutic potential. The principal components—crocins, picrocrocin, and safranal—along with a diverse array of other volatile and non-volatile constituents, contribute to its well-documented antioxidant, neuroprotective, and anticancer properties. Understanding the chemical composition, developing robust analytical methods, and elucidating the molecular mechanisms of action are crucial for the standardization and clinical application of saffron-based therapeutics. This guide provides a foundational understanding for researchers and professionals in drug development to explore the vast potential of Crocus sativus essential oil in modern medicine. Further research is warranted to fully characterize the synergistic effects of these compounds and to translate the promising preclinical findings into effective clinical treatments.

References

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. Detection of Saffron’s Main Bioactive Compounds and Their Relationship with Commercial Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. luminescents.net [luminescents.net]

- 5. biomedscidirect.com [biomedscidirect.com]

- 6. Potential Role of Phytochemical Extract from Saffron in Development of Functional Foods and Protection of Brain-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. herbal-export.com [herbal-export.com]

- 8. purecrocin.com [purecrocin.com]

- 9. Phytochemistry, Biological Activities, Molecular Mechanisms, and Toxicity of Saffron (Crocus sativus L.): A Comprehensive Overview | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sunlandsaffron.com [sunlandsaffron.com]

- 13. Crocin molecular signaling pathways at a glance: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crocin - Wikipedia [en.wikipedia.org]

- 15. Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - ProQuest [proquest.com]

- 17. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Crocin has pharmacological effects against the pathological behavior of colon cancer cells by interacting with the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide on the Pharmacological Properties of Saffron Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saffron, derived from the stigmas of the Crocus sativus L. flower, has been utilized for centuries in traditional medicine. Modern scientific investigation has increasingly focused on the pharmacological properties of saffron and its essential oil, which is rich in bioactive compounds. This technical guide provides an in-depth overview of the current scientific understanding of saffron oil's pharmacological effects, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and antidepressant properties. The primary active constituents of saffron, including crocin (B39872), crocetin, and safranal (B46814), are responsible for its therapeutic potential.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Chemical Composition of this compound

This compound is a complex mixture of volatile and non-volatile compounds. The primary aroma-active component is safranal , which is formed from the hydrolysis of picrocrocin (B1677794) during the drying process and can constitute up to 70% of the volatile fraction.[3] The characteristic color of saffron is attributed to crocins , which are water-soluble carotenoids.[3] Other significant components include crocetin, various α- and β-carotenes, zeaxanthin, and lycopene.[3] The composition of this compound can vary depending on the geographical origin, cultivation, and processing methods.[1]

Pharmacological Properties and Mechanisms of Action

Antioxidant Properties

This compound and its constituents exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress.[4] This activity is attributed to the presence of carotenoids like crocin and crocetin, as well as phenolic and flavonoid compounds.[4]

Quantitative Data on Antioxidant Activity

| Compound/Extract | Model System | Parameter | Result | Reference |

| Saffron Stigma Ethanolic Extract | DPPH Radical Scavenging Assay | IC50 | 207.16 µg/mL | [4] |

| Saffron Corm Ethanolic Extract | DPPH Radical Scavenging Assay | IC50 | 246.22 µg/mL | [4] |

| Saffron Leaf Ethanolic Extract | DPPH Radical Scavenging Assay | IC50 | 482.78 µg/mL | [4] |

| Saffron Stigma Aqueous Extract | DPPH Radical Scavenging Assay | IC50 | 304 µg/mL | [4] |

| Saffron Corm Aqueous Extract | DPPH Radical Scavenging Assay | IC50 | 465 µg/mL | [4] |

| Saffron Supplementation | Human Clinical Trial (Meta-analysis) | Malondialdehyde (MDA) | Significant Decrease (SMD: -0.322) | [5] |

| Saffron Supplementation | Human Clinical Trial (Meta-analysis) | Total Antioxidant Capacity (TAC) | Significant Increase (SMD: 0.302) | [5] |

| Saffron Supplementation | Human Clinical Trial (Meta-analysis) | Glutathione Peroxidase (GPx) | Significant Increase (SMD: 0.447) | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The protocol generally involves:

-

Preparation of a stock solution of DPPH in methanol.

-

Mixing various concentrations of the saffron extract with the DPPH solution.

-

Incubating the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measuring the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculating the percentage of radical scavenging activity and determining the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

// Nodes Saffron [label="Saffron Bioactives\n(Crocin, Safranal)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Oxidative Stress\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(e.g., SOD, GPx)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ROS -> Keap1 [label="induces dissociation"]; Saffron -> Keap1 [label="inhibits"]; Keap1 -> Nrf2 [label="sequesters in cytoplasm", style=dashed, arrowhead=none]; Nrf2 -> ARE [label="translocates to nucleus\nand binds to ARE"]; ARE -> AntioxidantEnzymes [label="promotes transcription"]; AntioxidantEnzymes -> ROS [label="neutralizes", color="#EA4335"]; } END_DOT Caption: Nrf2-mediated antioxidant response pathway activated by saffron.

Anti-inflammatory Properties

Saffron and its active components, particularly crocin, have demonstrated significant anti-inflammatory effects.[6] These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-inflammatory Effects

| Compound/Extract | Model System | Parameter | Result | Reference |

| Crocin | Human Clinical Trial (Meta-analysis) | C-reactive protein (CRP) | Significant Reduction (SMD: -0.50) | [7][8] |

| Crocin | Human Clinical Trial (Meta-analysis) | Tumor necrosis factor-α (TNF-α) | Significant Reduction (SMD: -1.96) | [7][8] |

| Crocin | Human Clinical Trial (Meta-analysis) | Interleukin-6 (IL-6) | Significant Reduction (SMD: -3.52) | [7][8] |

| Crocin (100, 200, 400 mg/kg) | Rat model of renal ischemia-reperfusion | Leukocyte infiltration, ICAM-1, TNF-α mRNA | Dose-dependent reduction | [9] |

| Safranal (100 mg/kg) | Rat model of spinal cord injury | IL-1β, TNF-α | Suppression of expression | [10] |

Experimental Protocol: Measurement of Inflammatory Cytokines in a Rat Model

-

Animal Model: Induction of inflammation in rats (e.g., through injection of lipopolysaccharide (LPS) or induction of a specific disease model like rheumatoid arthritis).[6]

-

Treatment: Administration of saffron extract or its purified components (e.g., crocin) at various doses via oral gavage or intraperitoneal injection.

-

Sample Collection: Collection of blood or tissue samples at specified time points after treatment.

-

Cytokine Measurement: Quantification of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Statistical Analysis: Comparison of cytokine levels between treated and control groups to determine the statistical significance of the anti-inflammatory effect.

Signaling Pathway: Inhibition of NF-κB Signaling

// Nodes Saffron [label="Saffron Bioactives\n(Crocin)", fillcolor="#FBBC05", fontcolor="#202124"]; InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProInflammatoryGenes [label="Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges InflammatoryStimuli -> IKK [label="activates"]; Saffron -> IKK [label="inhibits"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [label="degrades, releasing NF-κB", style=dashed]; NFkB -> ProInflammatoryGenes [label="translocates to nucleus\nand induces transcription"]; } END_DOT Caption: Inhibition of the NF-κB inflammatory pathway by saffron.

Neuroprotective Properties

Safranal and crocin have been shown to exert neuroprotective effects in various models of neurological disorders, including cerebral ischemia and neurodegenerative diseases like Parkinson's and Alzheimer's.[11][12][13] The mechanisms underlying these effects include anti-apoptotic, anti-inflammatory, and antioxidant actions.[10]

Quantitative Data on Neuroprotective Effects

| Compound | Model System | Parameter | Result | Reference |

| Safranal (72.5 and 145 mg/kg) | Rat model of transient cerebral ischemia | Infarct volume, neurological score | Significant decrease | [11] |

| Safranal (100 mg/kg) | Rat model of spinal cord injury | Neuronal cell number (Nissl staining) | Increased number of neurons | [10] |

| Safranal (0.75, 1.5, and 3 mg/kg) | Rat model of Huntington's disease | Rotarod activity, locomotor activity | Significant alleviation of changes | [14] |

| Safranal (0.025, 0.1, and 0.2 ml/kg) | Rat model of Alzheimer's disease | Cognitive function (Y-maze, novel object) | Dose-dependent improvement | [13] |

| Crocin (20 mg/kg) | Mouse model of traumatic brain injury | Neurological severity score, brain edema | Amelioration | [15] |

Experimental Protocol: Rat Model of Transient Cerebral Ischemia

-

Animal Model: Male Wistar rats are anesthetized, and transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 30 minutes), followed by reperfusion.[11]

-

Treatment: Safranal is administered intraperitoneally at different doses (e.g., 72.5 and 145 mg/kg) at various time points post-reperfusion (e.g., 0, 3, and 6 hours).[11]

-

Behavioral Assessment: Neurological deficits are assessed using a standardized scoring system at a specified time after ischemia (e.g., 24 hours).

-

Histological Analysis: Brains are harvested, and infarct volume is determined by staining brain sections with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC). Neuronal cell loss in specific brain regions like the hippocampus can be assessed using staining methods like Nissl staining.[10]

-

Biochemical Analysis: Markers of oxidative stress (e.g., TBARS, total sulfhydryl content) in brain tissue are measured to evaluate the antioxidant effects.[11]

Experimental Workflow: Neuroprotection Study

// Nodes AnimalModel [label="Induce Neurological Injury\n(e.g., MCAO in rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer Saffron Compound\n(e.g., Safranal)", fillcolor="#FBBC05", fontcolor="#202124"]; Behavioral [label="Behavioral Assessment\n(e.g., Neurological Score)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histology [label="Histological Analysis\n(e.g., Infarct Volume, Cell Count)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochemical [label="Biochemical Assays\n(e.g., Oxidative Stress Markers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges AnimalModel -> Treatment; Treatment -> Behavioral; Treatment -> Histology; Treatment -> Biochemical; Behavioral -> DataAnalysis; Histology -> DataAnalysis; Biochemical -> DataAnalysis; } END_DOT Caption: Experimental workflow for a neuroprotection study of saffron.

Antidepressant Properties

Clinical trials have demonstrated that saffron and its extracts can be effective in treating mild to moderate depression, with efficacy comparable to conventional antidepressant medications like fluoxetine (B1211875) and imipramine, but with fewer reported side effects.[[“]]

Quantitative Data from Antidepressant Clinical Trials

| Intervention | Comparison | Primary Outcome Measure | Result | Reference |

| Saffron Extract (affron®, 14 mg b.i.d.) | Placebo (as adjunct to antidepressant) | Montgomery-Åsberg Depression Rating Scale (MADRS) | 41% reduction in saffron group vs. 21% in placebo group (p = 0.001) | [17][18] |

| Saffron Supplementation | Placebo | Depression Symptoms (Meta-analysis) | Significant reduction in symptoms (Effect Size = 1.62, p < 0.001) | |

| Saffron Supplementation | Antidepressants (fluoxetine, imipramine) | Depression Symptoms (Meta-analysis) | No significant difference in efficacy | [19] |

Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Clinical Trial

-

Participant Recruitment: Adults diagnosed with major depressive disorder (MDD) according to established criteria (e.g., DSM-5) are recruited.

-

Randomization: Participants are randomly assigned to receive either the saffron extract or a placebo in a double-blind manner.

-

Intervention: The intervention group receives a standardized dose of saffron extract (e.g., 30 mg/day) for a specified duration (e.g., 6-8 weeks). The control group receives a matching placebo.

-

Outcome Assessment: Depressive symptoms are assessed at baseline and at the end of the trial using validated rating scales such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

-

Statistical Analysis: The change in depression scores from baseline to the end of the study is compared between the saffron and placebo groups to determine the efficacy of the treatment.

Logical Relationship: Saffron's Antidepressant Mechanisms

// Nodes Saffron [label="Saffron\n(Crocin, Safranal)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmitter [label="Modulation of\nNeurotransmitters\n(Serotonin, Dopamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neurotrophic [label="Enhanced Neurotrophic\nFactor Support (BDNF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory\nEffects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant\nEffects", fillcolor="#F1F3F4", fontcolor="#202124"]; AntidepressantEffect [label="Antidepressant Effect", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Saffron -> Neurotransmitter; Saffron -> Neurotrophic; Saffron -> AntiInflammatory; Saffron -> Antioxidant; Neurotransmitter -> AntidepressantEffect; Neurotrophic -> AntidepressantEffect; AntiInflammatory -> AntidepressantEffect; Antioxidant -> AntidepressantEffect; } END_DOT Caption: Multifactorial antidepressant mechanisms of saffron.

Safety and Toxicology

Saffron is generally considered safe when consumed in culinary amounts. In therapeutic doses used in clinical trials, it is well-tolerated with minimal adverse effects.[[“]] However, high doses can be toxic. The oral LD50 of an aqueous saffron extract in mice has been reported as 4120 mg/kg.[20] For safranal, the oral LD50 values in mice were 21.42 mL/kg for males and 11.42 mL/kg for females.[4] It is crucial to use standardized extracts and adhere to recommended dosages in clinical applications.

Conclusion

This compound and its principal bioactive constituents, crocin and safranal, possess a wide range of pharmacological properties, including significant antioxidant, anti-inflammatory, neuroprotective, and antidepressant effects. The mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to oxidative stress, inflammation, and neuronal function. The quantitative data from preclinical and clinical studies presented in this guide underscore the therapeutic potential of saffron. Further research, particularly large-scale clinical trials, is warranted to fully elucidate its clinical efficacy and to establish standardized protocols for its use in the prevention and treatment of various diseases. This guide serves as a comprehensive resource for scientists and drug development professionals to facilitate further investigation into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Saffron - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Effect of saffron supplementation on oxidative stress markers (MDA, TAC, TOS, GPx, SOD, and pro-oxidant/antioxidant balance): An updated systematic review and meta-analysis of randomized placebo-controlled trials [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Crocin Supplementation on Inflammation and Oxidative Stress: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crocin has anti-inflammatory and protective effects in ischemia-reperfusion induced renal injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of safranal in a rat model of traumatic injury to the spinal cord by anti-apoptotic, anti-inflammatory and edema-attenuating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of safranal, an active ingredient of Crocus sativus , in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safranal exerts a neuroprotective effect on Parkinson’s disease with suppression of NLRP3 inflammation activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safranal, an active ingredient of saffron, attenuates cognitive deficits in amyloid β-induced rat model of Alzheimer's disease: underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Pharmacological Protective Role for Safranal in an Animal Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The protective effects of crocin in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. Study: Saffron could assist with depression treatment [nutraingredients.com]

- 18. Efficacy of a standardised saffron extract (affron®) as an add-on to antidepressant medication for the treatment of persistent depressive symptoms in adults: A randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ABC Herbalgram Website [herbalgram.org]

- 20. The Beneficial Effects of Saffron Extract on Potential Oxidative Stress in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Virtues of Saffron Oil: A Technical Guide to its Traditional and Ethnobotanical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saffron (Crocus sativus L.), a spice revered for millennia, has a rich history of use in traditional medicine across various cultures. The crimson stigmas of the saffron flower yield a potent essential oil, a complex matrix of volatile and non-volatile compounds, that is now the subject of intense scientific scrutiny. This technical guide delves into the traditional and ethnobotanical applications of saffron oil in medicine, providing a comprehensive overview of its chemical composition, pharmacological activities, and the molecular mechanisms that underpin its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the signaling pathways modulated by this ancient remedy.

Introduction

Historically, saffron has been employed in traditional systems of medicine, including Ayurveda and traditional Persian medicine, for a wide array of ailments.[1] Its uses range from a general tonic and aphrodisiac to a treatment for depression, asthma, and menstrual disorders.[2] Saffron-infused oils were traditionally applied topically to enhance skin complexion and alleviate skin irritations.[1][2] This guide focuses specifically on the oil extracted from saffron stigmas, exploring its traditional uses and the modern scientific evidence that validates its therapeutic claims.

Chemical Composition of this compound

The therapeutic and organoleptic properties of this compound are attributable to a complex mixture of chemical constituents. The primary bioactive compounds include safranal, crocin (B39872), and picrocrocin. Safranal is the major volatile component responsible for the characteristic aroma of saffron, while crocin and its derivatives are carotenoid pigments that impart the vibrant color and possess significant antioxidant properties. Picrocrocin is the main bitter principle.[1][2]

The precise composition of this compound can vary depending on the geographical origin, cultivation practices, and the extraction method employed. Gas chromatography-mass spectrometry (GC-MS) is the principal analytical technique used for the quantitative analysis of the volatile components of this compound.

Table 1: Quantitative Analysis of Volatile Compounds in this compound by GC-MS

| Compound | Retention Time (min) | Relative Percentage (%) | Reference |

| Safranal | 18.72 | 16.20 | [3] |

| Phorone | - | 12.90 | [4] |

| (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol | - | 11.65 | [4] |

| Isopropyl palmitate | - | 9.68 | [4] |

| Dihydro-β-ionone | - | 8.62 | [4] |

| trans-β-ionone | - | 4.81 | [4] |

| 4-keto-isophorone | - | 4.72 | [4] |

| 1-Eicosanol | - | 4.55 | [4] |

| β-Isophorone | 10.36 | 0.31 | [3] |

| α-Isophorone | 15.07 | 0.82 | [3] |

| 2,2,6-Trimethyl-1,4-cyclohexanedione | 17.49 | 0.60 | [3] |

| 2,4,4-Trimethyl-3-carboxaldehyde-5-hydroxy-2,5-cyclohexadiene-1-one | 26.07 | 0.37 | [3] |

| 2-(1,1-dimethylethyl)Phenol | 27.32 | 2.69 | [3] |

Note: The data presented is a compilation from multiple sources and may not represent the composition of a single this compound sample.

Traditional and Ethnobotanical Preparation of this compound

Traditional methods of preparing this compound typically involve the infusion of saffron stigmas in a carrier oil. This process allows for the extraction of lipophilic compounds from the saffron threads.

Traditional Infusion Method

A common traditional method involves the following steps:

-

A specific quantity of high-quality saffron threads (e.g., 10-15 strands) is crushed into a fine powder using a mortar and pestle.[5]

-

The powdered saffron is then added to a carrier oil, such as almond oil (e.g., 100 ml), in an airtight container.[5]

-

The mixture is sealed and stored in a cool, dark place for a period of at least one week to allow for the infusion process to complete.[5]

-

The resulting saffron-infused oil, characterized by an orange hue, is then ready for use.[5]

This method is often employed for topical applications in skincare and for massage.[6]

Modern Extraction Techniques

For research and commercial purposes, more sophisticated methods are employed to extract a concentrated essential oil from saffron. These include:

-

Solvent Extraction: This method utilizes organic solvents to extract the volatile and non-volatile compounds.

-

CO2 Extraction: Supercritical fluid extraction with carbon dioxide is a modern technique that yields a pure and potent extract without the use of harsh solvents.[2]

Pharmacological Activities and Mechanisms of Action

Scientific research has begun to elucidate the molecular mechanisms underlying the diverse therapeutic effects of this compound. The key pharmacological activities include antioxidant, anti-inflammatory, neuroprotective, and antidepressant effects.

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its carotenoid content, particularly crocin and its derivatives. These compounds are potent scavengers of free radicals, thereby protecting cells from oxidative damage.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a substance.

-

Preparation of DPPH solution: A 0.04 mmol/L solution of DPPH in methanol (B129727) is prepared.

-

Sample Preparation: this compound is diluted to various concentrations.

-

Reaction: 50 µL of the diluted this compound extract is mixed with 2 mL of the DPPH solution.[7]

-

Incubation: The mixture is incubated in the dark at room temperature for 60 minutes.[7]

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.[7]

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess antioxidant activity.

-

Preparation of ABTS radical cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and left in the dark for 16 hours. The resulting ABTS•+ solution is then diluted with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[7]

-

Reaction: 30 µL of diluted this compound extract is added to 2 mL of the ABTS•+ solution.[7]

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Anti-inflammatory Activity

This compound and its constituents have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Saffron's active components, such as crocin, have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines.[8]

References

- 1. Oil [saffron (nutrition and recipes) [wisdomlib.org]

- 2. This compound (nutrition and recipes) [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To Make Saffron Or Kesar Oil At Home And Your Guide To Use It For Skin And Hair | Herzindagi [herzindagi.com]

- 6. vasantihealth.com [vasantihealth.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Crocus sativus Essential Oil: From Phytochemistry to Pharmacology

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive literature review of Crocus sativus L. essential oil, commonly known as saffron essential oil. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical composition, extraction methodologies, and pharmacological properties of this valuable natural product. This document synthesizes current scientific findings on the volatile constituents of saffron essential oil and its diverse biological activities, including its antioxidant, antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for key analytical and biological assays are provided, alongside quantitative data presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by the essential oil's components are visualized to elucidate its mechanisms of action at the molecular level.

Chemical Composition of Crocus sativus Essential Oil

The unique aroma and therapeutic properties of Crocus sativus essential oil are attributed to its complex mixture of volatile compounds. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify these constituents. The chemical profile of the essential oil can vary depending on the geographical origin of the saffron, cultivation practices, and the extraction method employed. However, several key compounds are consistently identified as major components.

Safranal is the most abundant volatile compound, typically comprising 30% to 70% of the essential oil and is primarily responsible for the characteristic aroma of saffron.[1] Other significant constituents include ketones and their derivatives, such as isophorone (B1672270) and 4-keto-isophorone. The table below summarizes the major volatile compounds identified in Crocus sativus essential oil from various studies.

| Compound | Chemical Class | Relative Percentage (%) | Reference |

| Safranal | Monoterpene Aldehyde | 6.39 - 62.1 | [2][3] |

| Phorone | Ketone | 12.90 | [2] |

| (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol | Non-aromatic Alcohol | 11.65 | [2] |

| Isopropyl palmitate | Ester | 9.68 | [2] |

| Dihydro-β-ionone | Ketone | 8.62 | [2] |

| trans-β-ionone | Ketone | 4.81 | [2] |

| 4-Keto-isophorone | Ketone | 4.72 | [2] |

| 1-Eicosanol | Non-aromatic Alcohol | 4.55 | [2] |

| α-Isophorone | Ketone | 10.0 - 16.3 | [3] |

Extraction Methodologies

The extraction of essential oil from the dried stigmas of Crocus sativus is a critical step that influences both the yield and the chemical composition of the final product. Several methods have been employed, each with its own advantages and disadvantages.

Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. It involves the co-distillation of the plant material with water.

Experimental Protocol:

-

Plant Material Preparation: Dried stigmas of Crocus sativus are ground into a fine powder.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. A known quantity of the powdered saffron is placed in a round-bottom flask with distilled water.

-

Distillation: The flask is heated, and the resulting steam, carrying the volatile compounds, is passed through a condenser.

-

Collection: The condensed mixture of water and essential oil is collected in a graduated tube, where the oil, being less dense, separates from the water.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperature to prevent degradation.

Steam Distillation

Similar to hydrodistillation, steam distillation involves the use of steam to vaporize the volatile compounds. However, in this method, the steam is generated in a separate vessel and then passed through the plant material.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a more modern and "green" technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[4] This method is advantageous as it avoids the use of organic solvents and high temperatures, which can cause degradation of thermolabile compounds.

Experimental Protocol:

-

Sample Preparation: Dried and ground saffron stigmas are placed in an extraction vessel.

-

Extraction: Supercritical CO₂ is passed through the extraction vessel at a specific temperature and pressure. The solvating power of the supercritical fluid can be adjusted by modifying these parameters.

-

Separation: The resulting mixture of supercritical CO₂ and extracted compounds is passed into a separator, where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and release the extracted oil.

-

Collection: The essential oil is collected from the bottom of the separator.

Biological and Pharmacological Activities

Crocus sativus essential oil and its principal components have been shown to possess a wide range of biological and pharmacological activities, making them promising candidates for the development of new therapeutic agents.

Antioxidant Activity

The antioxidant properties of saffron essential oil are primarily attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity in vitro.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 210.79 (Methanol extract) | [5] |

| DPPH Radical Scavenging | 299.44 (Ethanol extract) | [5] |

| DPPH Radical Scavenging (Safranal) | 95 ± 1 | [6] |

| ABTS Radical Scavenging | 0.128 - 0.239 (mmol AAE/g) | [4] |

Experimental Protocol: DPPH Assay

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

-

Sample Preparation: The essential oil is dissolved in a suitable solvent to prepare a series of dilutions.

-

Reaction: A specific volume of each dilution is mixed with the DPPH solution. A control is prepared with the solvent instead of the essential oil.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Activity

Saffron essential oil has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus | 4.5 | - | [7] |

| Listeria monocytogenes | - | 9 | [7] |

| Escherichia coli | 9 | - | [7] |

| Clostridium perfringens | 250 (Petal Extract) | 250 (Petal Extract) | [8] |

| Clostridium botulinum | 250 (Petal Extract) | 250 (Petal Extract) | [8] |

| Clostridium difficile | 250 (Petal Extract) | 250 (Petal Extract) | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The essential oil is serially diluted in the broth in a 96-well microtiter plate. An emulsifying agent like Tween 80 may be used to enhance the solubility of the oil.[8]

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.

Cytotoxic Activity

The cytotoxic effects of Crocus sativus essential oil and its components against various cancer cell lines have been investigated, suggesting its potential as a source of anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability and cytotoxicity.

| Cell Line | Compound/Extract | IC50 | Incubation Time | Reference |

| HeLa (Cervical Cancer) | Ethanolic Extract | 800 µg/mL | 48 h | [1] |

| HepG2 (Liver Cancer) | Ethanolic Extract | 950 µg/mL | 48 h | [1] |

| A549 (Lung Cancer) | Ethanolic Extract | 565 µg/mL | 48 h | [9] |

| Caco-3 (Colon Cancer) | Saffron Extract | 3.984 µg/mL | - | [10] |

| MCF7 (Breast Cancer) | Saffron Extract | 10.73 µg/mL | - | [10] |

| KB (Oral Squamous Cell Carcinoma) | Safranal | >50% inhibition at 0.2-3.2 mM | 72 h | [11] |

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the essential oil (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Control wells are treated with the solvent alone.

-

MTT Addition: The treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the essential oil that inhibits 50% of cell growth) is determined.

Anti-inflammatory and Neuroprotective Effects

The components of saffron essential oil, particularly safranal, have been shown to exert significant anti-inflammatory and neuroprotective effects. These activities are mediated through the modulation of various signaling pathways.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Crocus sativus essential oil are underpinned by its interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

MAPK-CREB1-BDNF Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Safranal has been shown to modulate this pathway, which is implicated in its neuroprotective and antidepressant-like effects.[6][12]

Caption: MAPK-CREB1-BDNF pathway activation by saffron essential oil.

Nrf2-Keap1-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Safranal can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and conferring protection against oxidative stress.[13]

Caption: Nrf2-Keap1-ARE antioxidant response pathway modulation by safranal.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Safranal has been shown to inhibit the NF-κB pathway, which contributes to its anti-inflammatory effects.[14]

Caption: Inhibition of the NF-κB inflammatory pathway by safranal.

Conclusion and Future Perspectives

Crocus sativus essential oil is a rich source of bioactive volatile compounds with a wide array of pharmacological properties. The major constituent, safranal, along with other components, contributes to its antioxidant, antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. The modulation of key signaling pathways such as MAPK, Nrf2, and NF-κB provides a molecular basis for these activities.

This technical guide has summarized the current state of knowledge on saffron essential oil, providing quantitative data and detailed methodologies to aid researchers in their investigations. Future research should focus on the synergistic effects of the various components of the essential oil, as well as on in-depth in vivo studies and clinical trials to validate its therapeutic potential for various diseases. Furthermore, the optimization of extraction techniques to maximize the yield of bioactive compounds and the development of novel drug delivery systems could enhance the bioavailability and efficacy of Crocus sativus essential oil and its constituents.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. A review of how the saffron (Crocus sativus) petal and its main constituents interact with the Nrf2 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Properties of Crocus Sativus L. and Its Constituents and Relevance to Neurodegenerative Diseases; Focus on Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity and Chemical Characterization of a Non-Polar Extract of Saffron Stamens in Food Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of Crocus sativus L. Petals Extracts against Foodborne Pathogenic and Spoilage Microorganisms, with a Special Focus on Clostridia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sid.ir [sid.ir]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological effects of Safranal: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Volatile and Non-Volatile Components of Saffron Oil

For Researchers, Scientists, and Drug Development Professionals

Saffron (Crocus sativus L.), the world's most expensive spice, is derived from the dried stigmas of its flower. Beyond its culinary applications, saffron possesses a rich history in traditional medicine. Modern scientific investigation has identified over 150 chemical compounds within saffron, which are broadly categorized into non-volatile and volatile components.[1][2] These compounds, particularly those found in saffron oil and extracts, are responsible for its distinct color, taste, and aroma, as well as its wide-ranging pharmacological activities.[3] This guide provides an in-depth analysis of these components, detailed experimental protocols for their identification, and an overview of their interaction with key biological pathways relevant to drug development.

Non-Volatile Components

The primary non-volatile bioactive compounds in saffron are carotenoid derivatives, which are responsible for its characteristic color and bitter taste. These include crocins, crocetin (B7823005), and picrocrocin (B1677794).

-

Crocins: These are a series of glycosyl esters of the dicarboxylic acid crocetin.[4] As water-soluble carotenoids, they are the main pigments responsible for saffron's vibrant golden-yellow color.[3][5] The most abundant crocin (B39872) is trans-crocetin di(β-D-gentiobiosyl) ester.[6]

-

Crocetin: This is the core aglycone of crocins. Crocetin and its derivatives are noted for a variety of pharmacological effects, including cardioprotective, antidiabetic, and anti-Parkinson's activities.[7]

-

Picrocrocin: This monoterpene glycoside is the primary compound responsible for saffron's bitter taste (flavor).[3][5] It is also the precursor to safranal, the main aroma compound.[5]

Quantitative Analysis of Non-Volatile Components

The concentration of these components is a critical indicator of saffron quality. High-Performance Liquid Chromatography (HPLC) is the standard method for their quantification.

| Component | Representative Concentration (mg/g) | Representative Concentration (% Dry Matter) | Analytical Method |

| Crocin I | 24.26 | - | HPLC[8] |

| Crocin II | 9.83 | - | HPLC[8] |

| Total Crocins | 293.3 (Ghaen, 3-year-old) | 29.01 ± 5.6 | HPLC[9][10] |

| Picrocrocin | 32.30 | 14.04 ± 7.1 | HPLC[8][9] |

Volatile Components

Saffron's characteristic aroma is attributed to its complex mixture of volatile compounds, of which there are more than 150.[1][11] The most significant of these is safranal.

-

Safranal: This monoterpene aldehyde is the principal aroma component of saffron, comprising up to 70% of the total volatile fraction.[5][12] It is not present in fresh saffron stigmas but is formed via the enzymatic or thermal degradation of picrocrocin during the drying and storage process.[6][11] Safranal is recognized for its anticonvulsant and potential antitussive properties.[7]

-

Other Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified numerous other volatile compounds, including ketones, terpenes, and aldehydes.[12] Key secondary volatiles include α-Isophorone and β-Isophorone.[11]

Quantitative Analysis of Volatile Components

GC-MS is the primary technique used for the separation and identification of saffron's volatile profile.

| Component | Representative Concentration (mg/g) | Relative Abundance (%) | Analytical Method |

| Safranal | 0.51 | 49.3 - 64.1 | HPLC, GC-MS[8][11] |

| α-Isophorone | - | 10.4 - 16.3 | GC-MS[11] |

| β-Isophorone | - | 6.4 - 8.4 | GC-MS[11] |

| Phorone | - | 12.90 | GC-MS[13] |

| Dihydro-β-ionone | - | 8.62 | GC-MS[13] |

Experimental Protocols

Accurate identification and quantification of saffron's components are essential for quality control and research. The following sections detail standard laboratory protocols.

Extraction of Saffron Oleoresin (Solvent Extraction)

This protocol describes a general method for extracting the key bioactive compounds from saffron stigmas.

-

Preparation: Weigh 2.00 g of finely ground, dried saffron stigmas.

-

Solvation: Place the ground saffron into a flask with 100 mL of a solvent. An ethanol/water (1:1) mixture is effective for extracting a broad range of components.[14] Other solvents like methanol (B129727) or acetone (B3395972) can also be used.[15]

-

Extraction:

-

Filtration & Concentration: Filter the resulting mixture to remove solid plant material. If using a Soxhlet, dry the extract with anhydrous sodium sulfate.[15]

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the saffron oleoresin.[15] The resulting extract is ready for analytical procedures.

Analysis of Non-Volatile Components by HPLC

This protocol is for the quantitative analysis of crocins and picrocrocin.

-

Sample Preparation: Prepare a 200 ppm stock solution of the saffron extract in 50% methanol. Filter the solution through a 0.22 µm syringe filter prior to injection.[8]

-

Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][15]

-

Column Temperature: 25°C.[8]

-

Injection Volume: 20 µL.[8]

-

Mobile Phase for Picrocrocin: An isocratic mixture of acetonitrile (B52724) and water (13:87 v/v).[8]

-

Mobile Phase for Crocins: An isocratic mixture of methanol and 0.1% phosphoric acid in water (55:45 v/v).[8]

-

Detection Wavelength: Monitor at 257 nm for picrocrocin and 440 nm for crocins.[8][14]

-

-

Quantification: Calculate the concentration of each analyte by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards.

Analysis of Volatile Components by GC-MS

This protocol is for the identification and relative quantification of volatile compounds like safranal.

-

Extraction of Volatiles: Use hydrodistillation or microdistillation to extract the essential oil from the saffron stigmas.[11][13] Alternative methods include headspace solid-phase microextraction (HS-SPME) for a solvent-free approach.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chromatographic Conditions:

-

Column: DB-5 type capillary column (5% phenyl-methylpolysiloxane).[13]

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 60°C, held for 5 minutes, then ramped to 250°C at a rate of 3°C/minute.

-

Injection Mode: Splitless.

-

-

Mass Spectrometry Conditions:

-

Identification: Identify compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley) and by comparing their retention indices.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow from sample preparation to component analysis.

Caption: General workflow for the analysis of saffron components.

Biological Activity and Key Signaling Pathways

For drug development professionals, understanding the mechanism of action of saffron's constituents is paramount. The bioactive compounds in saffron exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antitumor effects.[1][7][16]

A critical mechanism underlying these protective effects is the modulation of key cellular signaling pathways. Saffron and its primary components—crocin, crocetin, and safranal—have been shown to interact significantly with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18]

The Nrf2 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response.[17] Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[18] In the presence of oxidative stress or activators like saffron components, this inhibition is released.

The activation mechanism proceeds as follows:

-

Inhibition of Keap1: Saffron components (crocin, safranal) induce a conformational change in Keap1, preventing it from binding to Nrf2.

-

Nrf2 Translocation: Liberated Nrf2 translocates from the cytoplasm into the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

-

Gene Expression: This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[16]

This upregulation of the body's endogenous antioxidant defenses is a primary mechanism by which saffron exerts its neuroprotective, hepatoprotective, and cardioprotective effects.[1][17]

Caption: Activation of the Nrf2 pathway by saffron components.

Conclusion